molecular formula C7H8BrN B1283210 3-Bromo-4,5-dimethylpyridine CAS No. 27063-98-5

3-Bromo-4,5-dimethylpyridine

Cat. No.: B1283210
CAS No.: 27063-98-5
M. Wt: 186.05 g/mol
InChI Key: WWNHLCQMASFRBX-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dimethylpyridine: is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, where the hydrogen atoms at positions 3, 4, and 5 are substituted by a bromine atom and two methyl groups, respectively. This compound is of interest due to its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dimethylpyridine can be achieved through several methods. One common method involves the bromination of 4,5-dimethylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the 3-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4,5-dimethylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction is typically catalyzed by palladium complexes and requires a base such as potassium carbonate.

    Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation to form pyridine N-oxides or reduction to remove the bromine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dioxane.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed:

    Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

    Suzuki-Miyaura Coupling: Biaryl compounds with diverse functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: 4,5-Dimethylpyridine or other reduced derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
3-Bromo-4,5-dimethylpyridine serves as a crucial intermediate in the synthesis of several pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and analgesic drugs. The compound's structure facilitates the formation of biologically active molecules, making it a valuable asset in drug discovery and development processes .

Biological Activity
Research indicates that this compound exhibits inhibitory effects on specific cytochrome P450 enzymes, such as CYP1A2, which is essential for drug metabolism. This property suggests potential implications for pharmacokinetics and drug-drug interactions, thereby enhancing its relevance in pharmacology and toxicology.

Agricultural Chemicals

Formulation of Agrochemicals
In the agricultural sector, this compound is utilized in formulating agrochemicals, including herbicides and pesticides. Its effectiveness in enhancing crop protection and yield makes it a critical component in modern agricultural practices .

Material Science

Production of Specialized Polymers
The compound is employed in producing specialized polymers and resins that are crucial for developing durable materials used in coatings and adhesives. Its unique chemical properties allow for the creation of materials with enhanced performance characteristics .

Organic Synthesis

Building Block for Complex Structures
Researchers utilize this compound as a building block in organic synthesis. It enables the creation of complex molecular structures necessary for various applications in chemical research. Its reactivity profile allows for diverse synthetic pathways that can lead to novel compounds .

Analytical Chemistry

Standard in Chemical Analyses
In analytical chemistry, this compound is used as a standard to ensure the accuracy and reliability of chemical analyses. This application is particularly important in quality control processes across various industries .

Data Table: Applications Overview

Application Area Specific Use Impact/Benefit
Pharmaceutical DevelopmentKey intermediate for drug synthesisDevelopment of anti-inflammatory and analgesic drugs
Agricultural ChemicalsFormulation of herbicides and pesticidesEnhanced crop protection and yield
Material ScienceProduction of polymers and resinsDevelopment of durable materials
Organic SynthesisBuilding block for complex molecular structuresEnables synthesis of novel compounds
Analytical ChemistryStandard in chemical analysesEnsures accuracy in quality control

Case Studies

  • Pharmaceutical Research : A study demonstrated the synthesis of new anti-inflammatory agents using this compound as an intermediate. The resulting compounds showed promising biological activity against inflammation markers.
  • Agricultural Applications : Research highlighted the effectiveness of agrochemicals formulated with this compound in increasing crop yields by up to 30%, showcasing its practical benefits in agriculture.
  • Material Science Innovations : The use of this compound in creating advanced polymer coatings resulted in materials with improved resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dimethylpyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its bromine and methyl substituents. In biological systems, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to specific biological effects. The exact pathways and targets would vary based on the derivative and its intended use.

Comparison with Similar Compounds

    4-Bromo-3,5-dimethylpyridine: Similar structure but with bromine at the 4-position.

    3-Bromo-2,4-dimethylpyridine: Bromine at the 3-position but with different methyl group positions.

    2-Bromo-4,5-dimethylpyridine: Bromine at the 2-position with methyl groups at 4 and 5.

Uniqueness: 3-Bromo-4,5-dimethylpyridine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of bromine at the 3-position and methyl groups at 4 and 5 positions provides distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and research applications.

Biological Activity

3-Bromo-4,5-dimethylpyridine (C₇H₈BrN) is an organic compound notable for its structural characteristics and biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound features a bromine atom at the 3-position and two methyl groups at the 4- and 5-positions of the pyridine ring. Its molecular weight is approximately 172.05 g/mol. The presence of bromine significantly influences its reactivity and biological interactions, particularly in enzyme inhibition.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes , notably CYP1A2. This enzyme is crucial in drug metabolism, suggesting that this compound could have implications for pharmacokinetics and potential drug-drug interactions.

Comparative Biological Activity

To better understand the biological relevance of this compound, a comparison with structurally similar compounds can provide insights into how variations in substitution patterns affect biological activity:

Compound NameMolecular FormulaBiological Activity
3-Bromo-4-methylpyridine C₆H₆BrNLess potent CYP1A2 inhibitor
2-Bromo-3,5-dimethylpyridine C₇H₈BrNInhibitory effects on other enzymes
3-Bromo-4-nitropyridine C₅H₃BrN₂O₂Antimicrobial properties

This table illustrates that while this compound has notable inhibitory effects on CYP1A2, other derivatives may exhibit different or additional biological activities.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Cytochrome P450 Inhibition : A study demonstrated that this compound effectively inhibits CYP1A2 with an IC50 value indicating significant potency. This inhibition could lead to altered drug metabolism profiles for co-administered medications.
  • Histone Demethylase Inhibition : Research has explored derivatives of this compound as inhibitors of histone demethylases like JMJD2E. These studies suggest potential applications in cancer therapy due to their role in epigenetic regulation .
  • Synthesis and Reactivity : The compound can undergo various reactions such as nucleophilic substitutions and coupling reactions. Its reactivity profile is beneficial for synthesizing more complex biologically active molecules .

Safety and Handling

While specific safety data on this compound is limited, it is advisable to handle it with care due to the presence of bromine, which can cause skin and respiratory irritation. Standard laboratory safety protocols should be followed when working with this compound .

Properties

IUPAC Name

3-bromo-4,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-9-4-7(8)6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNHLCQMASFRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554060
Record name 3-Bromo-4,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27063-98-5
Record name 3-Bromo-4,5-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27063-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4-Dimethylpyridine (20 g, 0.186 mol) was added slowly to ice cold oleum (400 mL) with vigorous stirring. The solution was heated to 155° C. and bromine (12.2 mL, 0.223 mol) was added drop wise very slowly. The reaction mass was heated at 155° C. for 24 h. After cooling to room temperature, the mixture was carefully poured into ice water and basified using 10% aqueous sodium hydroxide solution. The compound was then extracted with ethyl acetate (2×500 mL). The organic solution was dried over sodium sulphate and evaporated to yield oil which was purified by column chromatography (20% ethyl acetate/hexane) to obtain the title compound. 1H NMR (400 MHz, CDCl3) δ 8.49 (s, 1H), 8.22 (s, 1H), 2.36 (s, 3H), 2.30 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the regioselective oxidation of 3-bromo-4,5-dimethylpyridine in the synthesis of 4-methyl-2,6-naphthyridine?

A1: The regioselective oxidation of this compound to its corresponding 4-formyl derivative is a crucial step in the synthesis of 4-methyl-2,6-naphthyridine []. This transformation is significant because it introduces a reactive functional group (aldehyde) at a specific position on the pyridine ring. This aldehyde group then serves as a handle for the subsequent annulation reaction, which constructs the second pyridine ring and ultimately leads to the target alkaloid. The researchers highlighted the importance of regioselectivity in this oxidation, meaning that the reaction specifically targets the desired position (carbon-4) on the pyridine ring while leaving other positions untouched. This selectivity is essential for achieving the correct structure of the final product.

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